2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide follows International Union of Pure and Applied Chemistry guidelines, reflecting the complex substitution pattern present within the molecular framework. The International Union of Pure and Applied Chemistry name accurately describes the structural features, beginning with the cyano group positioned at the second carbon of the acetamide backbone. The cyclopropyl substituent attached to the nitrogen atom represents a distinctive three-membered ring structure that contributes to the molecule's unique conformational properties. The carbamoyl linkage connects to a substituted phenyl ring bearing both fluorine and iodine substituents at the ortho and para positions relative to the amino group attachment point.
The molecular formula C₁₃H₁₁FIN₃O₂ provides crucial information about the atomic composition and potential structural arrangements within the compound. The presence of thirteen carbon atoms indicates a substantial organic framework, while the eleven hydrogen atoms suggest significant unsaturation and substitution patterns. The inclusion of both fluorine and iodine halogen atoms creates unique electronic properties, with fluorine contributing to increased electronegativity and metabolic stability, while iodine provides steric bulk and potential sites for further chemical modification. The three nitrogen atoms are distributed across the cyano group, the carbamoyl linkage, and the cyclopropyl substitution, creating multiple sites for hydrogen bonding and electronic interactions. The two oxygen atoms are positioned within the carbamoyl and acetamide functionalities, contributing to the molecule's polarity and potential for intermolecular associations.
Alternative systematic names for this compound include 1-(2-Cyanoacetyl)-1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea and 2-Cyano-N-cyclopropyl-N-[[(2-fluoro-4-iodophenyl)amino]carbonyl]acetamide, which emphasize different structural perspectives of the same molecular entity. The compound's International Chemical Identifier string reads 1S/C13H11FIN3O2/c14-10-7-8(15)1-4-11(10)17-13(20)18(9-2-3-9)12(19)5-6-16/h1,4,7,9H,2-3,5H2,(H,17,20), providing a standardized computational representation of the molecular structure. The corresponding International Chemical Identifier Key NTVQGIQRXWIFGO-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.
Three-Dimensional Conformational Analysis
The three-dimensional conformational analysis of this compound reveals significant structural complexity arising from multiple rotatable bonds and substituent interactions. Computational chemistry data indicates the molecule possesses three rotatable bonds, allowing for considerable conformational flexibility in solution and solid-state environments. The cyclopropyl ring system constrains local conformational freedom while introducing ring strain that influences the overall molecular geometry. The constraint imposed by the three-membered ring creates a rigid scaffold that affects the spatial orientation of the attached carbamoyl group, potentially influencing biological activity and chemical reactivity patterns.
The topological polar surface area has been calculated as 73.2 square angstroms, indicating moderate polarity that affects solubility characteristics and membrane permeability properties. This value suggests the compound exhibits intermediate lipophilicity, with the polar surface area falling within ranges associated with reasonable bioavailability in pharmaceutical applications. The calculated logarithm of the partition coefficient (LogP) value of 2.86688 confirms the compound's lipophilic character, indicating favorable partitioning into organic phases while maintaining sufficient aqueous solubility for biological applications. These physicochemical parameters suggest the compound possesses drug-like properties consistent with oral bioavailability guidelines established for pharmaceutical development.
Molecular modeling studies indicate that hydrogen bonding interactions play crucial roles in stabilizing preferred conformational states. The compound contains three hydrogen bond acceptor sites and one hydrogen bond donor site, creating opportunities for intramolecular and intermolecular hydrogen bonding networks. The carbamoyl nitrogen can participate in hydrogen bonding as both donor and acceptor, while the cyano group and carbonyl oxygen atoms serve as electron-rich sites for hydrogen bond acceptance. The substituted phenyl ring adopts planar geometry, with the fluorine and iodine substituents influencing electronic distribution and steric interactions with neighboring molecular regions.
The influence of halogen substitution on molecular conformation represents a critical aspect of the compound's three-dimensional structure. The fluorine atom at the ortho position relative to the carbamoyl attachment creates electronic effects that can influence the planarity of the amide linkage through resonance interactions. The para-positioned iodine atom contributes significant steric bulk, potentially affecting crystal packing arrangements and solution-state conformational preferences. Van der Waals interactions between the iodine atom and other molecular components may stabilize specific conformational states, while halogen bonding interactions with electron-rich regions of neighboring molecules could influence solid-state organization patterns.
Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound provides essential structural confirmation and purity assessment data for research applications. Certificate of analysis documentation confirms that proton nuclear magnetic resonance spectroscopy results are consistent with the expected molecular structure, validating the synthetic identity and purity of commercial preparations. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals arising from the cyclopropyl methylene protons, which appear as complex multipiples due to the unique magnetic environment created by the three-membered ring system. The chemical shifts and coupling patterns observed for these protons provide definitive evidence for the presence of the cyclopropyl substituent and its attachment to the carbamoyl nitrogen atom.
The aromatic region of the ¹H nuclear magnetic resonance spectrum displays distinct signals corresponding to the substituted phenyl ring protons. The ortho-fluorine substitution creates characteristic coupling patterns with adjacent aromatic protons, while the para-iodine substitution influences chemical shift positions through electronic effects. The integration patterns and multiplicity relationships observed in this region confirm the 2-fluoro-4-iodo substitution pattern on the phenyl ring. The carbamoyl amide proton appears as a distinctive signal that may exhibit temperature-dependent chemical shift behavior due to exchange processes and hydrogen bonding interactions in solution.
The methylene protons adjacent to the cyano group exhibit characteristic chemical shifts reflecting the electron-withdrawing influence of the nitrile functionality. These protons appear downfield relative to typical aliphatic methylene signals due to the deshielding effect of the cyano group. The acetamide carbonyl carbon and cyano carbon atoms produce distinctive signals in ¹³C nuclear magnetic resonance spectra, with the nitrile carbon appearing in the characteristic 110-120 parts per million region. The aromatic carbon signals provide detailed information about the electronic environment of the substituted phenyl ring, with fluorine coupling creating characteristic doublet patterns for carbons bearing or adjacent to the fluorine substituent.
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The cyano group produces a sharp, intense absorption band in the 2200-2260 wavenumber region, providing unambiguous evidence for the nitrile functionality. The carbamoyl and acetamide carbonyl groups contribute to absorption bands in the 1600-1700 wavenumber region, with specific frequencies depending on hydrogen bonding interactions and conformational effects. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the cyclopropyl and methylene groups contribute to absorptions in the 2800-3000 wavenumber range. The carbon-fluorine and carbon-iodine stretching vibrations produce characteristic absorptions that confirm the halogen substitution pattern on the aromatic ring.
Ultraviolet-visible spectroscopic characterization provides information about the electronic transitions and chromophoric properties of the compound. The substituted phenyl ring system serves as the primary chromophore, with absorption maxima influenced by the electron-donating and electron-withdrawing effects of the substituents. The ortho-fluorine and para-iodine substitution pattern creates a unique electronic environment that affects both the position and intensity of ultraviolet absorption bands. The carbamoyl linkage may contribute to extended conjugation effects that influence the overall electronic spectrum of the compound.
Crystallographic Studies and X-ray Diffraction Patterns
Crystallographic analysis of this compound provides crucial information about solid-state molecular organization and intermolecular interactions. The compound exhibits crystalline behavior under standard conditions, forming white to pale yellow solid materials that demonstrate reproducible crystal habits. X-ray diffraction studies reveal detailed information about unit cell parameters, space group symmetry, and molecular packing arrangements that influence physical properties such as melting point, solubility, and stability characteristics. The presence of both hydrogen bond donors and acceptors within the molecular structure creates opportunities for extensive hydrogen bonding networks that stabilize crystal lattice formations.
The crystal structure analysis indicates that molecules adopt specific conformational states in the solid phase, which may differ from solution-state conformational preferences due to packing constraints and intermolecular interactions. The cyclopropyl ring system maintains its characteristic geometry in the crystalline state, while the carbamoyl linkage adopts conformations that optimize hydrogen bonding interactions with neighboring molecules. The substituted phenyl ring exhibits planar geometry with halogen atoms positioned to minimize steric conflicts while maximizing favorable intermolecular contacts through halogen bonding interactions.
Intermolecular hydrogen bonding patterns play crucial roles in determining crystal packing arrangements and overall lattice stability. The carbamoyl amide group participates in hydrogen bonding as both donor and acceptor, creating linear or branched hydrogen bonding motifs that extend throughout the crystal structure. The cyano group serves as a hydrogen bond acceptor site, potentially forming secondary hydrogen bonding interactions that contribute to crystal stability. These hydrogen bonding networks influence the physical properties of the crystalline material, including mechanical strength, thermal stability, and dissolution characteristics.
Halogen bonding interactions between iodine atoms and electron-rich regions of neighboring molecules represent additional stabilizing forces within the crystal lattice. The para-positioned iodine atom can participate in Type I halogen-halogen contacts or Type II halogen bonding interactions with nitrogen or oxygen atoms from adjacent molecules. These halogen bonding interactions contribute to anisotropic packing arrangements and may influence the ease of crystal formation and polymorphic behavior. The combination of hydrogen bonding and halogen bonding creates a complex intermolecular interaction network that determines the overall crystal structure and stability.
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN3O2/c14-10-7-8(15)1-4-11(10)17-13(20)18(9-2-3-9)12(19)5-6-16/h1,4,7,9H,2-3,5H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVQGIQRXWIFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C(=O)CC#N)C(=O)NC2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732729 | |
| Record name | 2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871700-26-4 | |
| Record name | 2-Cyano-N-cyclopropyl-N-[[(2-fluoro-4-iodophenyl)amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871700-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Halogenation and Aromatic Functionalization
The aromatic precursor is selectively halogenated at the 2- and 4-positions with iodine and fluorine, respectively, using electrophilic substitution reactions. This step ensures the correct placement of halogens for subsequent coupling.
Step 2: Formation of the Aromatic Carbamoyl Intermediate
The halogenated aromatic amine is converted into a carbamoyl chloride intermediate using triphosgene or phosgene under controlled conditions, typically at low temperatures to prevent side reactions.
Step 3: Coupling with Cyclopropylamine
The carbamoyl chloride reacts with cyclopropylamine derivatives in the presence of a base such as DIPEA, facilitating amide bond formation. This step is crucial for attaching the cyclopropyl group.
Step 4: Cyanide Incorporation
The nitrile group is introduced via nucleophilic substitution, often using sodium cyanide or acetonitrile under basic conditions, to form the nitrile-bearing intermediate.
Step 5: Final Assembly
The nitrile-functionalized intermediate undergoes a final coupling step with the aromatic carbamoyl moiety, facilitated by coupling agents like EDC or DCC, yielding the target compound.
Data Table Summarizing the Preparation Methods
Notes and Considerations
- Halogenation selectivity is critical; over-halogenation can lead to undesired by-products.
- Reaction temperature control is vital during carbamoyl chloride formation to prevent decomposition.
- Purification typically involves column chromatography or recrystallization to isolate high-purity intermediates.
- Safety precautions are necessary when handling cyanide reagents and phosgene derivatives due to their toxicity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the cyano and carbamoyl groups, often involving nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in research and industrial applications.
Scientific Research Applications
Pharmaceutical Development
2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide has been identified as a significant intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. The compound's unique functional groups make it suitable for developing inhibitors targeting specific enzymes or receptors involved in disease pathways.
Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, it has been explored as a potential inhibitor of cancer cell proliferation due to its ability to interfere with signaling pathways crucial for tumor growth. Research has shown that modifications to the cyano and carbamoyl groups can lead to improved efficacy against certain cancer cell lines .
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of diabetes and obesity. By modifying the structure, researchers aim to enhance its potency and selectivity for DPP-IV, potentially leading to new therapeutic agents for metabolic disorders .
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal highlighted the synthesis of various analogs of this compound. These analogs were evaluated for their anticancer activity against human breast cancer cells. The results demonstrated that certain modifications increased cytotoxicity compared to the parent compound, suggesting that structural optimization could lead to more effective anticancer agents .
Case Study 2: Mechanism of Action in DPP-IV Inhibition
In another research article, scientists explored the mechanism by which derivatives of this compound inhibit DPP-IV activity. The study utilized molecular docking simulations alongside in vitro assays to demonstrate how specific interactions between the compound and the enzyme's active site could lead to inhibition. This research underscores the potential of this compound in designing new diabetes treatments .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for synthesizing bioactive compounds | Potential for enhanced biological activity |
| Anticancer Research | Investigated as an inhibitor of cancer cell proliferation | Modifications improve efficacy against cancer cells |
| Enzyme Inhibition | Targeting DPP-IV for diabetes treatment | Structural optimization leads to increased potency |
Mechanism of Action
The mechanism by which 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano and carbamoyl groups play crucial roles in these interactions, affecting various biological processes and chemical reactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide
- CAS Registry Number : 871700-26-4
- Molecular Formula : C₁₃H₁₁FIN₃O₂
- Molecular Weight : 387.15 g/mol .
Structural Features: The compound features a cyano (-CN) group, a cyclopropyl substituent, and a carbamoyl-linked 2-fluoro-4-iodophenyl moiety. The iodine atom introduces significant steric bulk and lipophilicity, while the fluorine and cyano groups enhance electronic polarization .
Physicochemical Properties :
- Storage : Stable when sealed under dry conditions at 2–8°C .
- Hazard Profile : Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory tract irritation .
Structural and Functional Analogues
A comparative analysis of structurally related acetamide derivatives is provided below, focusing on substituent effects and applications:
Key Observations:
Cyclopropyl groups, as seen in the target compound and Trametinib, are associated with metabolic stability and kinase inhibition .
Halogenated derivatives (e.g., chloro, iodo) generally pose higher environmental persistence risks .
Biological Activity: While azithromycin analogues with carbamoyl groups show antimalarial activity, the target compound’s iodine and cyano substituents suggest divergent applications, possibly in kinase inhibition or anticancer therapies .
Synthetic Utility: Carbamoyl acetamides (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) are common intermediates in synthesizing heterocycles like quinolin-8-yloxy acetamides . The target compound’s structure positions it as a precursor for iodinated bioactive molecules.
Biological Activity
2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide, with the CAS number 871700-26-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHFINO, with a molecular weight of 387.15 g/mol. The compound is classified as a solid and should be stored at temperatures between 2-8°C to maintain stability .
| Property | Value |
|---|---|
| CAS Number | 871700-26-4 |
| Molecular Formula | CHFINO |
| Molecular Weight | 387.15 g/mol |
| Physical Form | Solid |
| Storage Temperature | 2-8°C |
The biological activity of this compound has been primarily studied in the context of its potential anti-inflammatory and anti-cancer properties. Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators .
Pharmacological Effects
- Anti-inflammatory Activity : In vitro assays have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures. This suggests a potential role in managing inflammatory diseases .
- Anticancer Potential : Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve the induction of apoptosis and inhibition of cell proliferation, although further research is needed to confirm these effects for this particular compound .
Study on Anti-inflammatory Effects
A study aimed at evaluating the anti-inflammatory properties involved treating macrophage cultures with varying concentrations of the compound. Results showed:
- A dose-dependent reduction in nitrite production.
- Significant inhibition of IL-1β and TNFα at concentrations above 25 μM.
These findings highlight the compound's potential as a therapeutic agent for inflammatory conditions .
Anticancer Activity Assessment
In another investigation, similar compounds were tested against breast cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting that this compound may share similar properties .
Q & A
Q. What are recommended synthesis methods for 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling reactions between acyl chlorides and substituted anilines. For example, derivatives with similar scaffolds (e.g., N-(substituted phenyl)acetamides) are synthesized by reacting acyl chlorides with amines in dichloromethane or toluene under controlled temperatures (273 K), followed by purification via extraction and crystallization . Triethylamine is often used as a base to facilitate the reaction.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Due to limited toxicological data , adhere to standard laboratory safety protocols:
Q. How can researchers determine the purity and identify impurities in this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Compare retention times against reference standards (e.g., EP impurity standards for acetamide derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) can confirm molecular identity and detect trace impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions or structural analogs. For example, related MEK inhibitors like trametinib (which shares the 2-fluoro-4-iodophenyl group) require validation using kinase inhibition assays and cellular proliferation studies . Cross-validate results with orthogonal methods (e.g., Western blotting for phosphorylated ERK levels) and ensure consistent cell lines/assay buffers.
Q. What advanced techniques are used for structural characterization and intermolecular interaction analysis?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing . For dynamic behavior, employ density functional theory (DFT) calculations to map electrostatic potentials (MESP) and frontier molecular orbitals (HOMO-LUMO) . Fourier-transform infrared (FTIR) spectroscopy can validate functional groups like carbamoyl and cyano moieties .
Q. How do substituents like the cyclopropyl or cyano groups influence molecular interactions and bioactivity?
- Methodological Answer : The cyclopropyl group enhances steric shielding, potentially improving metabolic stability, while the cyano moiety may participate in hydrogen bonding with target proteins. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to MEK enzymes, and mutagenesis experiments can validate critical residues . Compare with analogs lacking these substituents to isolate their effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
